Lipophilicity (LogP) Advantage Over Free-Amine H-Val-Leu-Anilide
Bzl-Val-Leu-anilide exhibits a computed LogP of approximately 4.85, whereas the unprotected analog H-Val-Leu-anilide (CAS 874945-31-0) has a LogP of approximately 3.30, representing a ~1.55 log unit increase [1]. This difference corresponds to a >35-fold increase in calculated octanol-water partition coefficient, which is critical for partitioning into hydrophobic enzyme active sites or membrane environments [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP ~4.85 |
| Comparator Or Baseline | H-Val-Leu-anilide (CAS 874945-31-0): LogP ~3.30 |
| Quantified Difference | ΔLogP ≈ +1.55 (≈35-fold increase in partition coefficient) |
| Conditions | Computed values from vendor databases (ALOGPS/cLogP); not experimentally determined in the same study |
Why This Matters
A >35-fold increase in lipophilicity alters enzyme recognition, membrane permeability, and non-specific binding, making the compounds non-interchangeable in protease assays.
- [1] Molbase. 2-[(2-amino-3-methylbutanoyl)amino]-4-methyl-N-phenylpentanamide (L-Valinyl-L-leucinyl Anilide) – LogP. CAS 874945-31-0. View Source
